molecular formula C8H10BClN2O4S B13996530 6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid

6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid

Cat. No.: B13996530
M. Wt: 276.51 g/mol
InChI Key: IGCGLFRPQXUEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a chloro group, a cyclopropanesulfonamido group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Aryl Halide: 6-chloro-5-(cyclopropanesulfonamido)pyridine

    Boronic Acid: Boronic acid derivative

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 80-100°C

Industrial Production Methods

Industrial production of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid ester or boronate.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions at the chloro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acid esters or boronates.

    Reduction: 5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its boronic acid moiety, which can inhibit proteasomes.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit proteasomes by binding to the active site, thereby preventing the degradation of proteins and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-5-(methylsulfonamido)pyridin-3-yl)boronic acid
  • (6-chloro-5-(ethylsulfonamido)pyridin-3-yl)boronic acid
  • (6-chloro-5-(propylsulfonamido)pyridin-3-yl)boronic acid

Uniqueness

(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropanesulfonamido group, which imparts distinct steric and electronic properties compared to other sulfonamido derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C8H10BClN2O4S

Molecular Weight

276.51 g/mol

IUPAC Name

[6-chloro-5-(cyclopropylsulfonylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H10BClN2O4S/c10-8-7(3-5(4-11-8)9(13)14)12-17(15,16)6-1-2-6/h3-4,6,12-14H,1-2H2

InChI Key

IGCGLFRPQXUEIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2CC2)(O)O

Origin of Product

United States

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